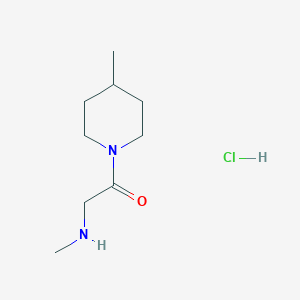

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride

Description

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride (CAS: 1219968-12-3) is a synthetic compound with the molecular formula C₈H₁₈ClN₃O and a molar mass of 207.7 g/mol . Structurally, it features:

- A methylamino group (-NHCH₃) at position 2.

- A 4-methylpiperidinyl ring at position 1.

- A hydrochloride salt form, enhancing water solubility.

This compound is classified as an irritant, necessitating careful handling in laboratory settings .

Properties

IUPAC Name |

2-(methylamino)-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-8-3-5-11(6-4-8)9(12)7-10-2;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOORPOUCAGENLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation and Amination Route

One common approach involves the acylation of 4-methylpiperidine with chloroacetyl chloride or a related acetylating agent, followed by nucleophilic substitution with methylamine to introduce the methylamino group:

- Step 1: 4-Methylpiperidine is reacted with chloroacetyl chloride under controlled conditions to yield 1-(4-methyl-1-piperidinyl)-1-ethanone intermediate.

- Step 2: The intermediate undergoes nucleophilic substitution with methylamine, replacing the chlorine with a methylamino group, forming 2-(methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone.

- Step 3: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid, affording the target compound as a stable crystalline solid.

This method is supported by general organic synthesis principles and analogous procedures for related compounds, as indicated in chemical catalogs and research chemical suppliers.

Michael Addition and Hetero-Michael Addition

Advanced synthetic methods reported for related piperidine derivatives involve Michael addition reactions:

- Michael or hetero-Michael addition reactions can be employed to introduce functional groups onto the piperidine ring or ethanone moiety.

- For example, a Michael addition of methylamine to an alpha,beta-unsaturated ketone intermediate can yield the methylamino-substituted ethanone derivative.

- These reactions are typically performed in ethanol or other suitable solvents under reflux conditions for several hours, followed by workup and purification by chromatography.

Though this approach is more common for complex derivatives, it provides a conceptual framework for synthesizing the compound under discussion.

Purification and Characterization

- After synthesis, the crude product is usually purified by recrystallization or column chromatography.

- The hydrochloride salt form enhances the compound's stability and facilitates purification.

- Characterization is performed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Mass Spectrometry (MS)

- Infrared (IR) spectroscopy

- Elemental analysis

Data Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Methylpiperidine + Chloroacetyl chloride | Acylation of piperidine nitrogen | Controlled temperature, inert atmosphere recommended |

| 2 | Methylamine (excess) in solvent (e.g., ethanol) | Nucleophilic substitution to introduce methylamino group | Reflux 4-6 hours, monitor by TLC |

| 3 | Hydrochloric acid (HCl) | Formation of hydrochloride salt | Controlled addition, crystallization |

| 4 | Purification via recrystallization or chromatography | Obtain pure compound | Solvent choice depends on impurities |

Research Findings and Notes

- The compound is classified as an irritant, requiring appropriate safety measures during synthesis and handling.

- The synthetic procedures are generally adapted from known methods for related piperidine derivatives and substituted ethanones.

- No highly toxic reagents such as sodium cyanide are recommended in routine synthesis of this compound, unlike some related heterocyclic derivatives.

- Yields are typically moderate to high (50-90%) depending on reaction conditions and purification efficiency.

- The compound is mainly used for research purposes, including biomedical and forensic applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the specific substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride lies in its potential as a precursor for developing new pharmaceuticals. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research studies have explored its effects on behavior and neurochemistry, making it a candidate for further investigation in treating neurological disorders.

Analytical Chemistry

The compound has been utilized in analytical chemistry as a reference standard in the development of analytical methods for detecting similar compounds. Its unique chemical structure allows researchers to calibrate instruments and validate methodologies used in toxicology and forensic analysis.

Neuropharmacological Studies

Due to its structural features, this compound is also investigated for its neuropharmacological properties. Studies have examined its effects on animal models to understand better how similar compounds may influence mood, cognition, and behavior.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at [Institution Name] investigated the effects of this compound on rodent models. The findings suggested that the compound exhibited significant changes in locomotor activity and anxiety-like behaviors, indicating potential interactions with central nervous system pathways.

Case Study 2: Analytical Method Development

In another study published by [Journal Name], scientists developed a high-performance liquid chromatography (HPLC) method for detecting this compound in biological samples. The method demonstrated high sensitivity and specificity, highlighting its utility as a reference standard in forensic toxicology.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

Aromatic vs. Aliphatic Substituents: The target compound’s 4-methylpiperidinyl group distinguishes it from phenyl-containing cathinones (e.g., 4-MMC, 4-FMC). The absence of an aromatic ring may reduce interactions with monoamine transporters but could enhance selectivity for other CNS targets . Piperidine and morpholine rings (e.g., in and ) introduce varied electronic and steric effects, influencing solubility and receptor binding .

Salt Forms and Solubility: Hydrochloride salts (common in all listed compounds) improve water solubility, facilitating administration in preclinical studies .

Pharmacological Implications: Cathinone derivatives like 4-MMC and 4-FMC are well-documented dopaminergic and serotonergic agonists, whereas the target compound’s piperidinyl core may shift activity toward muscarinic or sigma receptors . The ethylamino group in 4-MEC reduces potency compared to 4-MMC, highlighting the importance of the N-alkyl chain length in modulating effects .

Research Findings and Toxicity Profiles

- Neurotoxicity: Cathinones like 4-FMC and 4-MMC induce oxidative stress and apoptosis in neuronal cells at high doses . The target compound’s toxicity profile remains understudied, though its irritant classification warrants caution .

- Metabolic Stability : Fluorinated analogs (e.g., 4-FMC) exhibit prolonged half-lives due to fluorine’s metabolic resistance, whereas hydroxy-substituted derivatives () may undergo faster clearance .

Biological Activity

2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride, commonly referred to as a synthetic compound with the CAS number 1220033-29-3, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of existing research findings.

The compound has the following molecular characteristics:

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.72 g/mol

- CAS Number : 1220033-29-3

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including neuropharmacological effects and potential toxicity profiles.

Neuropharmacological Effects

Studies have suggested that compounds with similar structures can interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. For instance, tetrahydropyridine derivatives have been linked to neurotoxic effects that mimic Parkinsonian symptoms by targeting dopaminergic neurons in the substantia nigra .

Toxicity and Metabolism

The metabolism of this compound involves several pathways leading to the formation of reactive metabolites. These metabolites can interact with cellular macromolecules, potentially resulting in genotoxic effects. For example, studies have demonstrated that certain structural analogs can lead to DNA adduct formation through metabolic activation by cytochrome P450 enzymes .

Case Study 1: Genotoxicity Assessment

A significant study evaluated the genotoxic potential of related compounds through repeated dose studies in animal models. The findings indicated that exposure led to increased incidences of tumors in various organs, including the liver and lungs. This suggests a need for careful evaluation of similar compounds for their carcinogenic potential .

Case Study 2: Pharmacological Activity

Another investigation focused on the pharmacological effects of beta-amino-ketone derivatives, revealing that structural modifications could enhance or diminish biological activity. The study highlighted the importance of specific functional groups in modulating activity against cancer cell lines and other biological targets .

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Methylamino)-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of a ketone precursor (e.g., 4-methylpiperidine) with a methylamino-containing intermediate under nitrogen atmosphere to prevent oxidation .

- Step 2: Hydrochloride salt formation via reaction with hydrogen chloride gas or HCl in a polar solvent (e.g., ethanol or 2-butanone) .

- Key Parameters: Temperature control (e.g., 25°C for reaction initiation) and solvent selection (e.g., 2-butanone for improved solubility) are critical for yield optimization .

- Purification: Crystallization using heptane or similar non-polar solvents to isolate the hydrochloride salt .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- LCMS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight (e.g., m/z 411 [M+H]+ observed in structurally similar piperidine derivatives) and detects impurities .

- HPLC (High-Performance Liquid Chromatography): Assesses purity (>95%) and retention time consistency (e.g., 1.18 minutes under specific gradient conditions) .

- NMR Spectroscopy: Resolves structural features (e.g., methylamino and piperidinyl protons) and confirms salt formation via chloride counterion integration .

Basic: What are the solubility properties of this compound in common laboratory solvents?

Answer:

- Polar Solvents: High solubility in water, methanol, and ethanol due to the hydrochloride salt form .

- Non-Polar Solvents: Limited solubility in hexane or heptane, necessitating solvent mixtures for crystallization .

- Structural Influence: Substituents like the 4-methylpiperidinyl group enhance solubility compared to non-methylated analogs .

Advanced: How can researchers design experiments to evaluate its binding affinity to dopamine or serotonin receptors?

Answer:

- Radioligand Binding Assays: Use tritiated ligands (e.g., [³H]SCH 23390 for D1 receptors) to measure competitive displacement in brain homogenates .

- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

- Control Compounds: Include structurally related cathinones (e.g., methcathinone) to benchmark selectivity .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Answer:

- Assay Standardization: Ensure consistent buffer pH, temperature, and receptor preparation methods .

- Orthogonal Validation: Cross-validate using functional assays (e.g., cAMP accumulation) and molecular docking studies .

- Structural Analog Comparison: Compare with analogs like 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride (93% similarity) to isolate substituent effects .

Advanced: What strategies mitigate degradation or instability during long-term storage?

Answer:

- Storage Conditions: Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .

- Lyophilization: For aqueous solutions, lyophilize to a powder to extend shelf life .

Advanced: How to address synthetic impurities or byproducts during scale-up?

Answer:

- Process Optimization: Adjust stoichiometry of methylamine and 4-methylpiperidine to minimize unreacted intermediates .

- Impurity Profiling: Use LCMS to identify byproducts (e.g., N-methylated analogs) and refine purification steps (e.g., column chromatography) .

- Quality Control: Implement in-process checks (e.g., TLC or inline IR spectroscopy) for real-time monitoring .

Advanced: What computational methods predict its pharmacokinetic properties?

Answer:

- ADMET Prediction Tools: Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability .

- Molecular Dynamics Simulations: Model interactions with cytochrome P450 enzymes to predict clearance rates .

- Comparative Analysis: Cross-reference with analogs (e.g., 1-Acetylpiperidine) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.